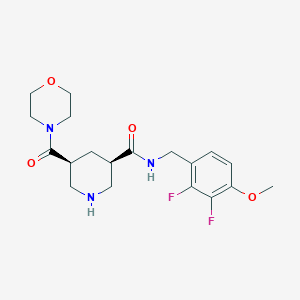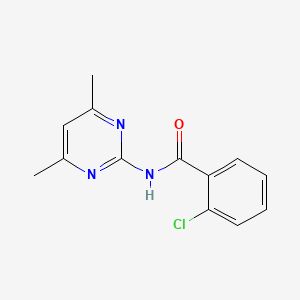![molecular formula C12H11FN2O3S2 B5591407 4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide and related compounds involves multiple steps, including the use of precursors like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and 1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate. These processes often result in compounds with significant antimicrobial activities (Ghorab et al., 2017) (Ramazani et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using methods like X-ray crystallography, revealing details about the arrangement of atoms and bonds within the molecule. Such studies provide insights into the physical and chemical properties of the compound (Ramazani et al., 2011).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research into the synthesis and structure-activity relationships of certain derivatives, including those related to "4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide", has led to the discovery of compounds with potential anticancer properties. A study by Tucker, Crook, and Chesterson (1988) found that derivatives exhibited partial androgen agonist activity or acted as pure antagonists, with implications for treating androgen-responsive diseases. Similarly, research by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety showed remarkable cytotoxic activity against various cancer cell lines, suggesting potential as anticancer agents (Tucker, Crook, & Chesterson, 1988); (Ravichandiran et al., 2019).
Antimicrobial Activity
The antimicrobial activity of derivatives has been demonstrated in studies such as the one by Ghorab et al. (2017), which synthesized novel compounds showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests a potential for developing new antimicrobial agents from sulfonamide derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).
Material Science Applications
In material science, the compound and its derivatives have been investigated for the development of new polymers with potential applications in technology and industry. For example, Mehdipour‐Ataei and Hatami (2007) described the synthesis of aromatic poly(sulfone sulfide amide imide)s, demonstrating the utility of similar compounds in creating new types of soluble thermally stable polymers (Mehdipour‐Ataei & Hatami, 2007).
Chemical Biology
In chemical biology, the reactivity and binding properties of sulfonamide derivatives have been utilized in developing novel probes and sensors. A study by Xu et al. (2019) introduced a method for the synthesis of aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as probes in chemical biology and molecular pharmacology. This research underscores the compound's relevance in synthesizing diverse chemical libraries for biological studies (Xu, Xu, Yang, Cao, & Liao, 2019).
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-8(13)3-5-9/h2-7,15H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDPXKDFUPZGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5591329.png)
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)
![3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)

![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)
![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)


![4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5591391.png)
![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)

![6-{5-[1-(acetylamino)ethyl]-2-thienyl}hexanoic acid](/img/structure/B5591413.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)